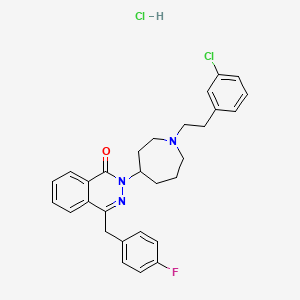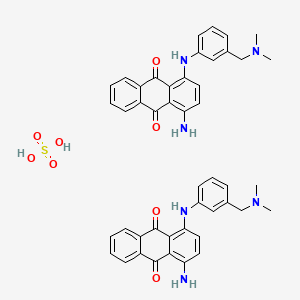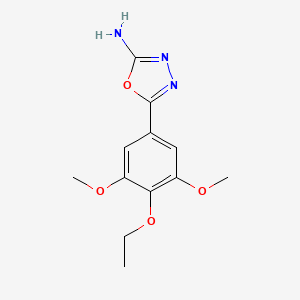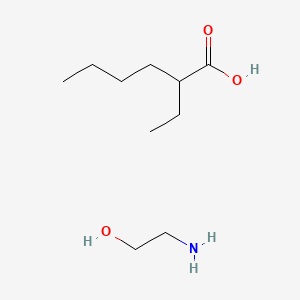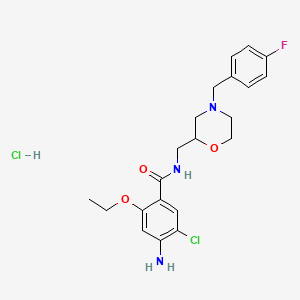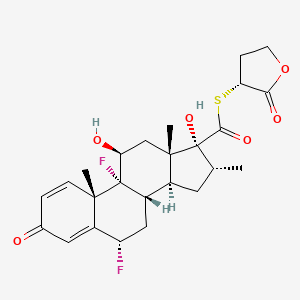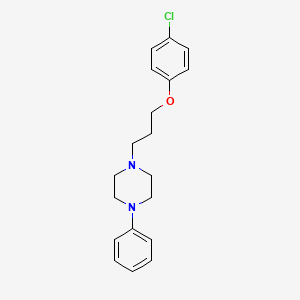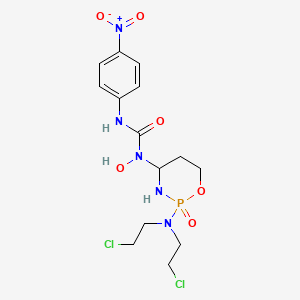
Einecs 280-202-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
The synthesis of Einecs 280-202-5 involves several synthetic routes and reaction conditions. One common method includes [specific synthetic route], which requires [specific reagents] under [specific conditions]. Industrial production methods often involve [industrial method], ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Einecs 280-202-5 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves [oxidizing agent] under [conditions], resulting in [major product].
Reduction: Using [reducing agent] under [conditions], the compound is reduced to [major product].
Substitution: Common reagents for substitution reactions include [reagents], leading to the formation of [major product].
Scientific Research Applications
Einecs 280-202-5 has a wide range of applications in scientific research:
Chemistry: It is used as a [specific use] in various chemical reactions and processes.
Biology: The compound plays a role in [biological application], contributing to [specific biological process].
Medicine: In the medical field, this compound is utilized for [medical application], aiding in [specific medical treatment].
Industry: Industrial applications include [industrial use], where it is valued for its [specific property].
Mechanism of Action
The mechanism of action of Einecs 280-202-5 involves [specific molecular target] and [pathway]. The compound exerts its effects by [mechanism], leading to [resulting action]. This process is crucial for its applications in [specific field] .
Comparison with Similar Compounds
Einecs 280-202-5 can be compared with similar compounds such as [similar compound 1], [similar compound 2], and [similar compound 3]. Unlike these compounds, this compound is unique due to its [unique property]. This distinction makes it particularly useful in [specific application] .
Properties
CAS No. |
83161-01-7 |
|---|---|
Molecular Formula |
C60H55ClN5O15P |
Molecular Weight |
1152.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C60H55ClN5O15P/c1-38-35-66(59(71)64-55(38)67)54-33-48(79-57(69)40-15-9-5-10-16-40)51(78-54)37-76-82(72,80-47-29-23-44(61)24-30-47)81-49-34-53(65-32-31-52(63-58(65)70)62-56(68)39-13-7-4-8-14-39)77-50(49)36-75-60(41-17-11-6-12-18-41,42-19-25-45(73-2)26-20-42)43-21-27-46(74-3)28-22-43/h4-32,35,48-51,53-54H,33-34,36-37H2,1-3H3,(H,64,67,71)(H,62,63,68,70)/t48-,49-,50+,51+,53+,54+,82?/m0/s1 |
InChI Key |
FUGJAIZSLJEFCX-RIWVDCAASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


